molecular formula C7H13NO B3278405 6-methyl-1-Oxa-6-azaspiro[2.5]octane CAS No. 67685-99-8

6-methyl-1-Oxa-6-azaspiro[2.5]octane

Cat. No. B3278405
CAS RN: 67685-99-8
M. Wt: 127.18 g/mol
InChI Key: MAHAWHHIYVFTTF-UHFFFAOYSA-N
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Description

6-methyl-1-Oxa-6-azaspiro[2.5]octane, also known as MOS, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MOS is a spirocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-methyl-1-Oxa-6-azaspiro[2.5]octane is not fully understood. It is believed that 6-methyl-1-Oxa-6-azaspiro[2.5]octane acts on the GABAergic system, which is involved in the regulation of anxiety, sleep, and pain perception. 6-methyl-1-Oxa-6-azaspiro[2.5]octane has been shown to enhance the binding of GABA to its receptors, resulting in an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
6-methyl-1-Oxa-6-azaspiro[2.5]octane has been shown to have analgesic, anticonvulsant, and anxiolytic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 6-methyl-1-Oxa-6-azaspiro[2.5]octane has been shown to have a low toxicity profile, and no significant adverse effects have been reported in animal studies.

Advantages and Limitations for Lab Experiments

6-methyl-1-Oxa-6-azaspiro[2.5]octane has several advantages for use in lab experiments. It has a low toxicity profile, and its effects can be easily measured using behavioral tests. However, 6-methyl-1-Oxa-6-azaspiro[2.5]octane has a short half-life, which may limit its use in long-term studies. Additionally, 6-methyl-1-Oxa-6-azaspiro[2.5]octane has poor solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for research on 6-methyl-1-Oxa-6-azaspiro[2.5]octane. One area of research is the development of more efficient synthesis methods to improve the yield of 6-methyl-1-Oxa-6-azaspiro[2.5]octane. Another area of research is the investigation of the potential therapeutic uses of 6-methyl-1-Oxa-6-azaspiro[2.5]octane in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-methyl-1-Oxa-6-azaspiro[2.5]octane and its effects on the GABAergic system.

Scientific Research Applications

6-methyl-1-Oxa-6-azaspiro[2.5]octane has been the subject of scientific research due to its potential applications in the field of medicine. It has been studied for its potential use as an analgesic, anticonvulsant, and anxiolytic agent. 6-methyl-1-Oxa-6-azaspiro[2.5]octane has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

6-methyl-1-oxa-6-azaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-4-2-7(3-5-8)6-9-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHAWHHIYVFTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289801
Record name 6-Methyl-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1-Oxa-6-azaspiro[2.5]octane

CAS RN

67685-99-8
Record name 6-Methyl-1-oxa-6-azaspiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67685-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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